molecular formula C11H22N2O B2969963 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1343794-08-0

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B2969963
CAS No.: 1343794-08-0
M. Wt: 198.31
InChI Key: CSDOMXCPKBRBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine derivative characterized by its 8-azabicyclo[3.2.1]octane (tropane) scaffold. The molecule features a 2-methoxyethyl substituent on the bridgehead nitrogen and a methyl group on the tertiary amine at position 2. This structure is designed to modulate pharmacological properties such as receptor binding affinity, metabolic stability, and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDOMXCPKBRBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC(C1)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity, which is crucial for its bioactive properties .

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological profile of azabicyclo[3.2.1]octane derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
8-(2-Methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine 2-Methoxyethyl, N-methyl C₁₁H₂₂N₂O 198.31 Moderate lipophilicity (logP ~1.5), polar methoxy group enhances solubility
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl C₈H₁₈Cl₂N₂ 213.15 High solubility in water (dihydrochloride salt), reduced steric bulk
8-(2-[Ethyl(methyl)amino]ethyl)-N-methyl analog Ethyl(methyl)aminoethyl C₁₃H₂₇N₃ 225.38 Increased nitrogen content; potential for enhanced receptor interactions
8-Methyl-N-(2-phenylethyl) analog 2-Phenylethyl C₁₆H₂₄N₂ 244.38 High lipophilicity (logP ~3.2); aromatic group may improve blood-brain barrier penetration
8-(Methylsulfonyl) analog Methylsulfonyl C₈H₁₆N₂O₂S 204.29 Electron-withdrawing group; potential metabolic stability issues

Pharmacological Implications

  • Its polar nature may reduce off-target CNS side effects while retaining tropane-related receptor binding .
  • Methyl-Substituted Analog : The dihydrochloride salt (CAS 646477-45-4) is widely used in antipsychotic drug development due to its stability and solubility. However, its simpler substituent may limit receptor specificity compared to the target compound .
  • Ethyl(methyl)aminoethyl Analog: The additional amine group could enhance interactions with acetylcholine or monoamine transporters, but may also increase toxicity risks .
  • Phenylethyl Analog : While the aromatic group enhances membrane permeability, it may accelerate hepatic metabolism via cytochrome P450 enzymes, reducing half-life .

Biological Activity

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocyclic compound belonging to the 8-azabicyclo[3.2.1]octane family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties and interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C₁₁H₂₂N₂O. Its structural formula can be represented as follows:

InChI InChI 1S C11H22N2O c1 12 9 7 10 3 4 11 8 9 13 10 5 6 14 2 h9 12H 3 8H2 1 2H3\text{InChI }\text{InChI 1S C11H22N2O c1 12 9 7 10 3 4 11 8 9 13 10 5 6 14 2 h9 12H 3 8H2 1 2H3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound has been studied for its potential role as a modulator of receptor activity, particularly in relation to opioid receptors and other neurotransmitter systems.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly influence its biological activity. For instance, studies on related compounds have shown that variations in pendant N-substituents can enhance selectivity and potency at kappa opioid receptors, indicating a promising avenue for drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity, including:

Opioid Receptor Interaction:
Studies have shown that derivatives of the azabicyclo[3.2.1]octane framework can act as selective kappa opioid receptor antagonists, providing insights into their therapeutic potential in managing pain and addiction .

Cytotoxicity:
Preliminary investigations into the cytotoxic properties of related compounds suggest that some derivatives may preferentially target tumor cells, indicating potential applications in cancer therapy .

Toxicological Profile

The safety profile of this compound has been evaluated, revealing that it may cause skin irritation and serious eye damage upon exposure . Understanding these toxicological aspects is crucial for further development and clinical application.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in various fields:

Pain Management:
Due to its interaction with opioid receptors, it may serve as a basis for developing new analgesics with fewer side effects compared to traditional opioids.

Cancer Treatment:
The selective cytotoxicity observed in certain derivatives points towards its utility in targeted cancer therapies.

Synthetic Methodologies

The synthesis of this compound typically involves stereoselective techniques to ensure enantiomeric purity, which is critical for its bioactive properties .

Case Study 1: Kappa Opioid Receptor Antagonism

A study on a series of 8-azabicyclo[3.2.1]octan derivatives highlighted the importance of structural modifications in enhancing receptor selectivity and potency. For example, an analog with a cyclohexylurea moiety exhibited an IC50 value of 172 nM at the kappa receptor, illustrating the impact of chemical alterations on biological outcomes .

Case Study 2: Cytotoxicity in Tumor Cells

Research investigating the cytotoxic effects of related compounds revealed preferential toxicity towards tumor cells compared to normal cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.